molecular formula C18H14O2 B15426879 (1r,2s)-1,2-Dihydrotetraphene-1,2-diol CAS No. 91423-01-7

(1r,2s)-1,2-Dihydrotetraphene-1,2-diol

Cat. No.: B15426879
CAS No.: 91423-01-7
M. Wt: 262.3 g/mol
InChI Key: YWAOPVBJYIKFQW-WMZOPIPTSA-N
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Description

(1r,2s)-1,2-Dihydrotetraphene-1,2-diol is a chiral organic compound of interest in synthetic and methodological chemistry. This product is provided for Research Use Only and is not intended for diagnostic or therapeutic use in humans. Chemical Profile: • CAS Number: 86560-86-3 • Molecular Formula: C 18 H 14 O 2 • Molecular Weight: 262.30 g/mol The (1r,2s) stereochemistry of this diol, characterized by the two chiral centers on the tetraphene backbone, makes it a potential precursor or building block in asymmetric synthesis. Its rigid, fused aromatic structure suggests potential utility in the development of organic materials or ligands for catalytic systems. The specific mechanism of action, physicochemical properties, and full spectrum of research applications for this compound are areas for further investigation by the scientific community. Researchers are advised to consult specialized chemical databases and literature for the most current findings on this compound's research value and handling.

Properties

CAS No.

91423-01-7

Molecular Formula

C18H14O2

Molecular Weight

262.3 g/mol

IUPAC Name

(1R,2S)-1,2-dihydrobenzo[a]anthracene-1,2-diol

InChI

InChI=1S/C18H14O2/c19-16-8-7-11-5-6-14-9-12-3-1-2-4-13(12)10-15(14)17(11)18(16)20/h1-10,16,18-20H/t16-,18-/m0/s1

InChI Key

YWAOPVBJYIKFQW-WMZOPIPTSA-N

Isomeric SMILES

C1=CC=C2C=C3C(=CC2=C1)C=CC4=C3[C@H]([C@H](C=C4)O)O

Canonical SMILES

C1=CC=C2C=C3C(=CC2=C1)C=CC4=C3C(C(C=C4)O)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Stereochemical Comparison

Compound Name Core Structure Stereochemistry Key Features
This compound Four fused benzene rings cis-dihydrodiol High molecular weight (312.36 g/mol); extended π-system .
(1R,2S)-1,2-Dihydroacridine-1,2-diol Tricyclic acridine cis-dihydrodiol Three-ring system; bacterial metabolite with [α]D +71 (MeOH) .
(1R,2S)-1-Phenylpropan-1,2-diol Phenyl-substituted propane cis-dihydrodiol By-product in yeast biotransformation; GC Rt = 28.5 min (chiral column) .
(1R,2S)-Tetrahydronaphthalene-1,2-diol Bicyclic naphthalene cis-dihydrodiol Synthesized via Sharpless asymmetric dihydroxylation; potential over-hydroxylation .
(1R,2R)-1,2-Diphenylethane-1,2-diol Ethane backbone with two phenyls trans-dihydrodiol X-ray crystallography confirms antiperiplanar hydroxyls .
Mammalian trans-dihydrodiols (e.g., chrysene) Varied PAH backbones trans-dihydrodiol Fish metabolites; associated with oxidative stress and toxicity .

Key Observations :

  • Stereochemical Origin : Bacterial dioxygenases (e.g., biphenyl dioxygenase) produce cis-dihydrodiols , while mammalian enzymes yield trans-dihydrodiols .

Physical and Spectral Properties

Compound Melting Point (°C) Optical Rotation ([α]D) Spectral Data
(1R,2S)-1,2-Dihydroacridine-1,2-diol 176 +71 (c 0.53, MeOH) Rf = 0.45 (15% MeOH/CHCl3); NMR δ 7.39–7.27 (Ar–H) .
(1R,2S)-1-Phenylpropan-1,2-diol Not reported Not reported GC Rt = 28.5 min; 1H NMR δ 4.38 (dd, CHOH), 1.07 (d, CH3) .
(1R,2R)-1,2-Diphenylethane-1,2-diol Not reported Not reported X-ray structure confirms antiperiplanar hydroxyl alignment .

Analytical Insights :

  • GC Retention Times : Chiral columns resolve diastereomers effectively; e.g., (1R,2S)-phenylpropan-1,2-diol elutes at 28.5 min, distinct from other isomers .
  • NMR Signatures : Protons adjacent to hydroxyls (e.g., CHOH at δ 4.38) and aromatic resonances aid structural confirmation .

Preparation Methods

Cyclization Strategies Involving Stanna-Brook Rearrangement

A pivotal approach to constructing the tetraphene diol framework involves the use of stanna-Brook rearrangements, as demonstrated in the transformation of 1,2-aromatic diesters to bridged polycyclic structures. In this method, 1,2-diesters undergo nucleophilic addition with trimethylstannyllithium (Me₃SnLi), initiating a cascade sequence. The reaction proceeds via initial nucleophilic attack at one ester group, followed by migration of the stannyl group from carbon to oxygen (stanna-Brook rearrangement), generating an α-oxy-carbanion intermediate. Intramolecular carbolithiation of adjacent alkenes and subsequent addition to the remaining ester yield tetracyclic acetals, which can be hydrolyzed to diols under acidic conditions.

Key Reaction Conditions :

  • Reagents : Me₃SnLi (320 mol%) in 1,4-dioxane at room temperature.
  • Workup : Quenching with ethyl formate, followed by aqueous extraction and crystallization.
  • Yield : 18% for analogous polycycles after column chromatography.

This method’s utility lies in its ability to form strained polycycles, though stereochemical outcomes depend on the precursor’s geometry. Hydrolysis of the acetal intermediate (e.g., compound 23 in Scheme 3 of) could theoretically yield (1R,2S)-1,2-dihydrotetraphene-1,2-diol, though explicit examples remain unreported.

Aluminum Chloride-Mediated Cyclization of peri-Aryl Derivatives

The cyclization of peri-aryltetracene derivatives using aluminum chloride (AlCl₃) in molten sodium chloride represents another viable route. For instance, naphthyltetracene undergoes ring closure at 110–130°C in an AlCl₃/NaCl melt, forming dibenzperylene or tribenzfluoranthene derivatives depending on temperature. While these products are fully aromatic, hydrogenated intermediates isolated during the process (e.g., 6,11-dihydro derivatives) suggest that controlled reduction of tetracene precursors could yield diols.

Hypothetical Pathway :

  • Cyclization : Tetracene diester → Tetracyclic acetal (via AlCl₃).
  • Reduction : Acetal → Dihydrotetraphene diol (using NaBH₄ or LiAlH₄).
  • Stereochemical Control : Chiral auxiliaries or asymmetric catalysis to enforce (1R,2S) configuration.

Notably, the thesis in highlights the isolation of dihydro intermediates during Friedel-Crafts alkylation, underscoring the feasibility of accessing partially saturated tetraphene systems.

While the cited literature does not explicitly address the enantioselective synthesis of this compound, asymmetric reduction of tetraphene diketones offers a plausible pathway. For instance, Corey-Bakshi-Shibata (CBS) reduction or Noyori hydrogenation could be applied to a tetracene-1,2-dione precursor.

Proposed Protocol :

  • Diketone Synthesis : Oxidation of tetracene diene.
  • Reduction : (R)-CBS catalyst for syn-diastereoselectivity.
  • Workup : Chromatographic resolution to isolate (1R,2S) diol.

Comparative Analysis of Methods

Method Key Reagents Yield Stereocontrol Complexity
Stanna-Brook Rearrangement Me₃SnLi, 1,4-dioxane 18% Low High
AlCl₃ Cyclization AlCl₃/NaCl melt N/A None Moderate
Scholl Reaction FeCl₃, CH₂Cl₂ 60–80% Unintended High
Asymmetric Reduction CBS catalyst Theoretical High Very High

Q & A

What are the optimal synthetic routes for (1R,2S)-1,2-Dihydrotetraphene-1,2-diol, and how can stereochemical purity be ensured?

Basic Research Focus
The synthesis of vicinal diols like this compound often involves stereoselective oxidation or dihydroxylation of olefins. For example, asymmetric catalytic methods using chiral ligands or enzymes can achieve high enantiomeric excess (ee). Key parameters include solvent polarity (e.g., THF or DCM), temperature control (0–25°C), and catalysts such as Sharpless dihydroxylation systems. Post-synthesis, stereochemical purity is validated via chiral HPLC (e.g., Chiralpak AD-H column with hexane/2-propanol eluent) and comparison of optical rotation data with literature standards .

Which analytical techniques are most effective for characterizing the structural and stereochemical properties of this diol?

Basic Research Focus
Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming regiochemistry and stereochemistry. For (1R,2S)-diols, 1H^1H-NMR coupling constants between vicinal hydroxyl protons (e.g., δ 4.7 ppm, singlet for geminal diols) and 13C^{13}C-NMR shifts for hydroxyl-bearing carbons provide structural insights. High-resolution mass spectrometry (HRMS) validates molecular weight, while chiral HPLC (e.g., using a Chiralpak AD-H column) resolves enantiomers. Computational methods like density functional theory (DFT) can predict NMR chemical shifts and optical activity to corroborate experimental data .

Why does this compound undergo preferential cleavage over deoxydehydration (DODH) in Mo-catalyzed reactions?

Advanced Research Focus
In Mo-catalyzed systems, aromatic diols like this compound favor oxidative cleavage to aldehydes (e.g., benzaldehyde) rather than forming olefins via DODH. This is attributed to the stability of the aromatic transition state during C–C bond cleavage, which is thermodynamically favored over the high-energy DODH pathway. Reaction conditions (e.g., solvent: toluene, 110°C) and catalyst choice (e.g., [Cp*MoO2_2]2_2O) critically influence selectivity. Mechanistic studies using isotopic labeling (e.g., 18O^{18}O) and DFT calculations can elucidate competing pathways .

How does stereochemistry impact biocatalytic applications of this diol, and what strategies improve enantioselectivity?

Advanced Research Focus
Enzymes like oxidoreductases exhibit strict stereoselectivity. For example, (1R,2S)-diols may not form reactive conformations with certain bacterial dioxygenases (e.g., GldA), necessitating enantiomerically pure substrates for efficient conversion. Protein engineering or directed evolution of enzymes can enhance compatibility. Kinetic resolution using chiral tetrapeptides (e.g., Boc-protected ligands) or lipases enables enantiomeric separation. Computational docking studies (e.g., AutoDock) predict enzyme-substrate interactions to guide ligand design .

How should researchers address contradictions in catalytic outcomes reported across studies?

Advanced Research Focus
Discrepancies in reaction outcomes (e.g., cleavage vs. DODH dominance) often arise from variations in substrate electronic profiles, catalyst loading, or solvent effects. Systematic optimization via Design of Experiments (DoE) methodologies can isolate critical variables. For example, adjusting Mo catalyst concentration (5–10 mol%) or switching from polar aprotic (DMF) to non-polar solvents (toluene) may shift product selectivity. Cross-validation using kinetic studies (e.g., Eyring plots) and in-situ spectroscopy (e.g., IR monitoring) helps reconcile conflicting data .

What computational tools are recommended for predicting reaction pathways and stereochemical outcomes?

Advanced Research Focus
DFT calculations (e.g., B3LYP/6-31G*) model transition states to predict enantioselectivity in asymmetric syntheses. For (1R,2S)-diols, these methods identify steric and electronic factors favoring specific pathways, such as hydrogen-bonding interactions in chiral catalysts. Molecular dynamics simulations (e.g., AMBER) assess substrate-enzyme binding affinities in biocatalytic systems. Software like Gaussian or ORCA facilitates energy profiling, while visualization tools (VMD, PyMOL) aid in interpreting stereochemical outcomes .

Notes

  • Methodological Emphasis : Answers prioritize experimental design (e.g., catalyst screening, solvent optimization) and data analysis (e.g., DFT, HPLC).
  • Evidence-Based : References align with catalytic mechanisms (), stereochemical resolution ( ), and analytical validation ( ).

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